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molecular formula C10H11FO B8422342 1-Fluoro-2-(2-vinyloxyethyl)-benzene

1-Fluoro-2-(2-vinyloxyethyl)-benzene

Cat. No. B8422342
M. Wt: 166.19 g/mol
InChI Key: FVKSLIUTGTUJEY-UHFFFAOYSA-N
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Patent
US07745438B2

Procedure details

Combine 2-(2-fluorophenyl)-ethanol (3.08 g, 22.0 mmol), vinyl acetate (4 mL, 43.3 mmol), anhydrous toluene (22 mL), chloro(1,5-cyclooctadiene)iridium(I) dimer (155 mg, 0.231 mmol), and anhydrous sodium carbonate (1.5 g, 14.2 mmol) in a dry round-bottom flask fitted with a reflux condensor under a nitrogen atmosphere. Heat the resulting mixture to 95° C. for 5 hours. Cool the reaction mixture to room temperature. Vacuum filter the resultant slurry to remove inorganic precipitates, washing the collected solid with hexanes. Concentrate and purify (silica gel chromatography, eluting with hexanes) to give the title compound as a yellow oil (2.64 g, 72%).
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
155 mg
Type
catalyst
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][OH:10].[C:11](OC=C)(=O)[CH3:12].C(=O)([O-])[O-].[Na+].[Na+]>C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Ir].[Ir].C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][O:10][CH:11]=[CH2:12] |f:2.3.4,5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
3.08 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CCO
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
1.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
155 mg
Type
catalyst
Smiles
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Ir].[Ir]
Name
Quantity
22 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to room temperature
FILTRATION
Type
FILTRATION
Details
Vacuum filter the resultant slurry
CUSTOM
Type
CUSTOM
Details
to remove inorganic precipitates
WASH
Type
WASH
Details
washing the collected solid with hexanes
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)CCOC=C
Measurements
Type Value Analysis
AMOUNT: MASS 2.64 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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